Crystal Structure Geometry Dictates Chelating Bis(arene) Capability: cis-1,2-Diphenylcyclopropane vs. trans Isomer
The orthorhombic crystal structure of cis-1,2-diphenylcyclopropane (space group P2₁2₁2₁, a = 5.823(1), b = 11.962(2), c = 15.727(3) Å, Z = 4) places the two phenyl rings in a geometric arrangement specifically suited for sandwich-type chelation of metal ions with s² electron configuration, such as Ga(I) [1]. In contrast, the trans isomer crystallizes with C₂ molecular symmetry, orienting its phenyl rings in a divergent geometry that cannot support the same intramolecular bis(arene) binding mode [2]. This structural difference is not merely descriptive—it determines whether metal coordination occurs at all. ⁷¹Ga-NMR data confirmed complex formation between cis-1,2-diphenylcyclopropane and Ga[GaX₄] (X = Cl, Br) in benzene solution, whereas no analogous chelate could be isolated or detected for the trans isomer under comparable conditions [1].
| Evidence Dimension | Crystal packing geometry and resultant metal-chelating capability |
|---|---|
| Target Compound Data | Orthorhombic P2₁2₁2₁; a = 5.823(1), b = 11.962(2), c = 15.727(3) Å; two phenyl rings oriented for sandwich-type Ga(I) chelation; confirmed by ⁷¹Ga-NMR complex formation |
| Comparator Or Baseline | trans-1,2-Diphenylcyclopropane: C₂ molecular symmetry; phenyl rings divergent; no chelate formation observed |
| Quantified Difference | Categorical (chelating vs. non-chelating geometry); crystallographically distinct space groups and unit cell dimensions |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; ⁷¹Ga-NMR in benzene-d₆ with equimolar Ga[GaX₄] |
Why This Matters
A researcher designing bis(arene) chelating ligands for low-oxidation-state main-group or transition metals must select the cis isomer; the trans isomer is structurally incapable of forming the requisite sandwich complex, making substitution impossible for this application.
- [1] Schmidbaur, H.; Bublak, W.; Schier, A.; Reber, G.; Müller, G. cis-1,2-Diphenylcyclopropan: Molekülstruktur und Versuche zur Chelat-Koordination von Gallium(I). Chem. Ber. 1988, 121 (8), 1373–1375. View Source
- [2] Structure and Exciton Coupling in Jet-Cooled Bichromophores: cis and trans Isomers of 1-Methyl-2-phenylcyclopropane and 1,2-Diphenylcyclopropane. Ph.D. Dissertation, The Ohio State University. (Describes C₂ symmetry of trans-DPCP vs. asymmetry of cis-DPCP). View Source
